molecular formula C31H16N2O8 B3578995 2,2'-(9H-fluorene-2,7-diyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

2,2'-(9H-fluorene-2,7-diyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

Cat. No.: B3578995
M. Wt: 544.5 g/mol
InChI Key: PNRQUEYJJQODEJ-UHFFFAOYSA-N
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Description

2,2’-(9H-fluorene-2,7-diyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is an organic compound with a complex structure that includes a fluorene backbone and two isoindolinecarboxylic acid groups

Properties

IUPAC Name

2-[7-(5-carboxy-1,3-dioxoisoindol-2-yl)-9H-fluoren-2-yl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H16N2O8/c34-26-22-5-1-14(30(38)39)12-24(22)28(36)32(26)18-3-7-20-16(10-18)9-17-11-19(4-8-21(17)20)33-27(35)23-6-2-15(31(40)41)13-25(23)29(33)37/h1-8,10-13H,9H2,(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRQUEYJJQODEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C5=C1C=C(C=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9H-fluorene-2,7-diyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) typically involves the reaction of 2,7-dibromofluorene with isoindoline-1,3-dione derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9H-fluorene-2,7-diyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atoms on the fluorene backbone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorene derivatives.

Scientific Research Applications

2,2’-(9H-fluorene-2,7-diyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,2’-(9H-fluorene-2,7-diyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene

Uniqueness

2,2’-(9H-fluorene-2,7-diyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorene backbone provides rigidity and stability, while the isoindolinecarboxylic acid groups offer potential sites for further functionalization and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(9H-fluorene-2,7-diyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 2
Reactant of Route 2
2,2'-(9H-fluorene-2,7-diyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

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